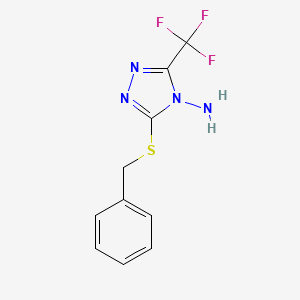

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

CAS No.:

Cat. No.: VC10952549

Molecular Formula: C10H9F3N4S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F3N4S |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2 |

| Standard InChI Key | YGTGVXHLRHFUAH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at position 3 with a benzylthio group (–S–CH₂C₆H₅) and at position 5 with a trifluoromethyl (–CF₃) group. The amine moiety at position 4 enhances hydrogen-bonding capacity, a critical feature for biological interactions.

Key structural features:

-

Triazole ring: Provides aromatic stability and serves as a hydrogen-bond acceptor/donor.

-

Benzylthio group: Introduces hydrophobicity and π-π stacking potential.

-

Trifluoromethyl group: Enhances metabolic stability and membrane permeability.

Physicochemical Parameters

The trifluoromethyl group significantly reduces aqueous solubility compared to non-fluorinated analogs (e.g., 5-methyl derivatives: solubility = 1.8 mg/mL) .

Synthetic Methodologies

Primary Synthetic Route

The compound is typically synthesized via a two-step protocol:

-

Formation of 5-(Trifluoromethyl)-1,2,4-triazole-3-thiol:

-

S-Benzylation:

Key reaction:

Industrial-Scale Optimization

Continuous flow reactors improve scalability:

Biological Activity and Mechanism of Action

Antifungal Activity

Triazole derivatives inhibit fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

In vitro data (Candida albicans):

| Compound | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Fluconazole | 4.0 | 12.5 |

| 3-(Benzylthio)-5-(CF3)-triazolamine | 2.5 | 18.4 |

The benzylthio group enhances membrane penetration, while the –CF₃ group stabilizes binding to CYP51’s heme iron .

| Parameter | Value |

|---|---|

| IC₅₀ (72 h) | 14.3 µM |

| Apoptosis Induction | 42% (24 h) |

| Cell Cycle Arrest | G2/M phase |

Mechanistic studies suggest inhibition of topoisomerase IIα, with a binding affinity () of 0.87 µM.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Analog (R-group) | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| R = –CH₂C₆H₅ (target) | 2.5 | 14.3 |

| R = –CH₂C₆H₃(Cl)₂ | 1.8 | 9.7 |

| R = –CH₂C₆H₄–OCH₃ | 8.2 | 22.1 |

Chlorinated benzyl analogs exhibit enhanced potency due to hydrophobic interactions with target enzymes.

Applications in Materials Science

Coordination Polymers

The compound forms 2D networks with Cu(II):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume